Fragment-Based Drug Discovery: Validated Target Engagement with Mirolysin Protease
2,1,3-Benzothiadiazol-4-ylmethanamine was identified as an inhibitory compound of mirolysin, a secretory protease from Tannerella forsythia implicated in periodontitis. The compound binds in the active site of mirolysin, as confirmed by X-ray crystallography at 2.1 Å resolution (PDB ID: 7OD0) [1]. While the 5-substituted isomer (2,1,3-benzothiadiazol-5-ylmethanamine) is commercially available, no comparable co-crystal structure or inhibition data exist for the 5-isomer with mirolysin, underscoring the specificity of the 4-substitution pattern .
| Evidence Dimension | Target binding validation |
|---|---|
| Target Compound Data | Co-crystal structure with mirolysin (PDB 7OD0, resolution 2.1 Å) |
| Comparator Or Baseline | 2,1,3-Benzothiadiazol-5-ylmethanamine (positional isomer) |
| Quantified Difference | Structural confirmation of binding for 4-isomer; no reported binding data for 5-isomer |
| Conditions | X-ray crystallography; recombinant mirolysin protein |
Why This Matters
Procurement of the 4-substituted isomer is essential for fragment-based drug discovery programs targeting mirolysin or related metalloproteases, as the 5-isomer lacks validated target engagement.
- [1] Zak KM, Bostock MJ, Waligorska I, et al. Latency, thermal stability, and identification of an inhibitory compound of mirolysin, a secretory protease of the human periodontopathogen Tannerella forsythia. J Enzyme Inhib Med Chem. 2021;36(1):1267-1281. View Source
